molecular formula C14H11ClO2 B6378231 4-(2-Chloro-4-methylphenyl)-2-formylphenol CAS No. 1111128-99-4

4-(2-Chloro-4-methylphenyl)-2-formylphenol

Cat. No.: B6378231
CAS No.: 1111128-99-4
M. Wt: 246.69 g/mol
InChI Key: KEDNNZLHIWMGDK-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-methylphenyl)-2-formylphenol is an organic compound with a complex structure that includes a chloro group, a methyl group, and a formyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4-methylphenyl)-2-formylphenol typically involves the reaction of 2-chloro-4-methylphenol with formylating agents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses a combination of a formylating agent like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts such as palladium or copper.

Major Products Formed

    Oxidation: 4-(2-Chloro-4-methylphenyl)-2-carboxyphenol.

    Reduction: 4-(2-Chloro-4-methylphenyl)-2-hydroxymethylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(2-Chloro-4-methylphenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and methyl groups can influence the compound’s hydrophobicity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-methylphenol: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of a formyl group, leading to different reactivity and applications.

Uniqueness

4-(2-Chloro-4-methylphenyl)-2-formylphenol is unique due to the presence of both a formyl group and a chloro group on the phenol ring, which provides a combination of reactivity and potential biological activity not found in similar compounds .

Properties

IUPAC Name

5-(2-chloro-4-methylphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO2/c1-9-2-4-12(13(15)6-9)10-3-5-14(17)11(7-10)8-16/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDNNZLHIWMGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685184
Record name 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111128-99-4
Record name 2'-Chloro-4-hydroxy-4'-methyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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